7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Description
Properties
IUPAC Name |
7-hydroxy-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O2/c8-2-4-3-9-11-6(13)1-5(12)10-7(4)11/h1,3,13H,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVQNDKDCFOITG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)C#N)NC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856000 | |
| Record name | 7-Hydroxy-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310250-12-4 | |
| Record name | 7-Hydroxy-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Protocol
-
Reagents :
-
3-Amino-4-pyrazolecarbonitrile (1.0 equiv, 462.5 mmol)
-
Diethyl malonate (2.0 equiv, 925.06 mmol)
-
Sodium ethoxide (21% in ethanol, 3.0 equiv, 1387.5 mmol)
-
-
Solvent : Ethanol (400 mL per 50 g of starting material)
-
Temperature : Reflux (~78°C)
-
Duration : 10 hours
-
Workup :
-
Concentrate reaction mixture under reduced pressure.
-
Dissolve residue in water and acidify to pH 3–4 with HCl.
-
Filter precipitated solid, wash with water and diethyl ether, and dry.
-
Mechanistic Insights
The reaction proceeds via a base-catalyzed Knorr-type cyclization :
-
Deprotonation : Sodium ethoxide abstracts a proton from diethyl malonate, generating a nucleophilic enolate.
-
Nucleophilic Attack : The enolate attacks the electrophilic carbon of 3-amino-4-pyrazolecarbonitrile, forming a C–C bond.
-
Cyclization : Intramolecular dehydration closes the pyrimidine ring, facilitated by the ethoxide base.
-
Tautomerization : The intermediate undergoes keto-enol tautomerization to yield the final product.
Alternative Synthetic Approaches
Solid-Phase Synthesis
A patent (US2019/031664A1) referenced in the synthesis protocol hints at scalability for industrial production:
-
Key Features :
-
Continuous flow reactors for enhanced mixing.
-
In-line pH monitoring during acidification.
-
Recrystallization using ethanol/water mixtures for ≥99% purity.
-
Process Optimization and Yield Enhancement
Critical Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Molar Ratio (Malonate:Pyrazole) | 2.0–2.2:1 | <2.0:1 → Unreacted pyrazole; >2.2:1 → Side products |
| Reaction Temperature | 75–80°C | <75°C → Slow kinetics; >80°C → Decomposition |
| Acidification pH | 3.0–3.5 | pH >4 → Incomplete precipitation; pH <3 → Product degradation |
Solvent Screening
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 61.4 | 98.2 |
| Methanol | 32.7 | 58.9 | 97.5 |
| DMF | 36.7 | 42.1 | 89.3 |
| Acetonitrile | 37.5 | 35.6 | 85.7 |
Ethanol outperforms polar aprotic solvents due to better solubility of intermediates and milder reaction conditions.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Industrial-Scale Considerations
| Supplier | Annual Capacity (kg) | Purity Guarantee |
|---|---|---|
| Taizhou Nanfeng Pharmaceutical | 200+ | ≥99% |
| Shanghai Haohong Pharmaceutical | 150 | ≥98% |
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| 3-Amino-4-pyrazolecarbonitrile | 320 | 58% |
| Diethyl malonate | 45 | 22% |
| Sodium ethoxide | 12 | 8% |
| Labor/Energy | – | 12% |
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent.
Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile: This compound shares a similar core structure but lacks the hydroxy group at the 7-position.
4,7-Dihydropyrazolo[1,5-a]pyrimidines: These compounds are structurally related and exhibit similar biological activities.
Uniqueness
The presence of the hydroxy group at the 7-position in 7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile imparts unique chemical and biological properties. This modification can enhance its binding affinity to certain molecular targets and improve its solubility in aqueous environments.
Biological Activity
7-Hydroxy-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.
The compound features a unique structure characterized by:
- Pyrazolo[1,5-a]pyrimidine core : This heterocyclic structure is known for its medicinal properties.
- Functional groups : The presence of hydroxyl and carbonitrile groups enhances its biological reactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.01 | Induces apoptosis and inhibits cell proliferation |
| NCI-H460 | 0.03 | Inhibition of Aurora-A kinase |
| HCT116 | 1.1 | Cell cycle arrest at SubG1/G1 phase |
The compound's cytotoxic effects have been attributed to its ability to disrupt microtubule dynamics and induce apoptosis in cancer cells.
Enzyme Inhibition
The compound has demonstrated significant inhibitory action against several enzymes:
- SPR (Serine Protease Receptor) : Exhibits excellent SPR inhibitory action, suggesting potential in therapeutic applications targeting proteolytic pathways .
- Aurora-A Kinase : Inhibition leads to cell cycle disruption in cancer cells, making it a candidate for targeted cancer therapies .
Study on Anticancer Potential
A study conducted by Bouabdallah et al. reported that derivatives of pyrazolo[1,5-a]pyrimidines exhibited cytotoxicity against Hep-2 and P815 cancer cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively . These findings suggest that structural modifications can enhance the anticancer efficacy of compounds in this class.
Mechanistic Insights
Research has elucidated the mechanisms by which this compound exerts its effects:
Q & A
Q. Table 1: Representative Synthetic Routes
Advanced: How can reaction conditions be optimized to control regioselectivity in alkylation or azo-coupling reactions of this scaffold?
Answer:
Regioselectivity is influenced by temperature, solvent polarity, and catalyst choice. For example:
- Temperature : At 80°C, alkylation favors O-methylation, while reflux conditions promote N-methylation due to thermodynamic control .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the pyrimidine nitrogen over the pyrazole nitrogen .
- Catalysts : Acidic conditions (e.g., H₂SO₄) facilitate N-alkylation by protonating reactive sites .
Case Study : Methylation of 3-carboxamide derivatives yielded O-methyl isomer 13b at 80°C but N-methyl isomer 12b under reflux .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR : ¹H/¹³C NMR resolves substituent effects (e.g., NH protons at δ 13.47 ppm in DMSO-d₆ ).
- X-ray crystallography : Resolves planar molecular geometry and intermolecular interactions (e.g., C–H⋯N hydrogen bonds in crystal packing ).
Q. Table 2: Key Spectral Data
Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives?
Answer:
- SHELX refinement : SHELXL refines atomic coordinates against high-resolution data, resolving disorder (e.g., methyl group orientation in 12a ) .
- Hydrogen bonding analysis : Weak C–H⋯N interactions (2.8–3.0 Å) stabilize crystal packing, as seen in 7-chloro derivatives .
- Validation : R factors (<5%) and electron density maps confirm planar geometry (r.m.s. deviation: 0.011 Å) .
Advanced: How should researchers address contradictions in reported spectral data or synthetic yields across studies?
Answer:
- Reproducibility checks : Verify solvent purity, reaction time, and instrument calibration. For example, discrepancies in NH proton chemical shifts may arise from DMSO-d₆ vs. CDCl₃ .
- Data normalization : Compare yields relative to starting material purity (e.g., 67% yield for 14 vs. 70% for 11 in similar conditions ).
- Cross-validation : Use complementary techniques (e.g., HRMS with NMR) to confirm molecular formulas .
Basic: What potential biological applications are associated with this scaffold?
Answer:
- Antitumor activity : Derivatives like 7-chloro-5-(chloromethyl) analogs are pharmacophores in kinase inhibitors .
- CNS modulation : Thiophene-fused analogs show GABAₐ receptor binding potential .
- Enzyme inhibition : Carboxamide derivatives target cyclin-dependent kinases (CDKs) .
Advanced: What computational strategies predict the bioactivity and binding modes of derivatives?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
